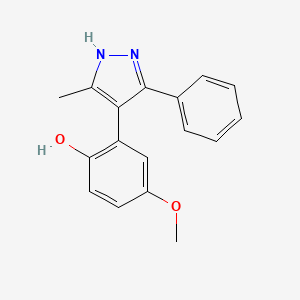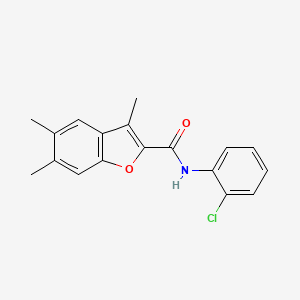
N,N-dimethyl-4-(1-pyrrolidinylcarbonyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-4-(1-pyrrolidinylcarbonyl)aniline, also known as DMPCA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DMPCA is a member of the anilide family and has been found to possess unique properties that make it a valuable tool in various fields of study, including biochemistry, pharmacology, and neuroscience.
Mecanismo De Acción
N,N-dimethyl-4-(1-pyrrolidinylcarbonyl)aniline exerts its effects by binding to specific sites on the surface of neurons, known as receptors. These receptors are responsible for transmitting signals between neurons and play a crucial role in regulating various physiological processes. N,N-dimethyl-4-(1-pyrrolidinylcarbonyl)aniline has been found to bind to the alpha-2 adrenergic receptor, which is involved in the regulation of neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
N,N-dimethyl-4-(1-pyrrolidinylcarbonyl)aniline has been found to have several biochemical and physiological effects, including the modulation of neurotransmitter release and the enhancement of cognitive function. This compound has been shown to improve working memory and attention in animal models, suggesting that it may have potential applications in the treatment of cognitive deficits associated with various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-dimethyl-4-(1-pyrrolidinylcarbonyl)aniline has several advantages for use in laboratory experiments, including its high purity and stability, as well as its ability to selectively interact with specific receptors in the brain and nervous system. However, there are also some limitations associated with the use of N,N-dimethyl-4-(1-pyrrolidinylcarbonyl)aniline, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several potential future directions for research involving N,N-dimethyl-4-(1-pyrrolidinylcarbonyl)aniline. One area of interest is the development of new therapeutic agents based on the structure of N,N-dimethyl-4-(1-pyrrolidinylcarbonyl)aniline, which may have improved efficacy and fewer side effects than existing treatments. Additionally, further studies are needed to fully understand the mechanisms underlying the effects of N,N-dimethyl-4-(1-pyrrolidinylcarbonyl)aniline on neurotransmitter release and neuronal activity, which could lead to new insights into the functioning of the brain and nervous system.
Métodos De Síntesis
N,N-dimethyl-4-(1-pyrrolidinylcarbonyl)aniline can be synthesized through a multi-step process that involves the reaction of aniline with acetic anhydride, followed by the addition of pyrrolidine and dimethylamine. The resulting product is then purified through a series of recrystallizations to obtain N,N-dimethyl-4-(1-pyrrolidinylcarbonyl)aniline in its pure form.
Aplicaciones Científicas De Investigación
N,N-dimethyl-4-(1-pyrrolidinylcarbonyl)aniline has been used in various scientific research studies due to its ability to interact with specific receptors in the brain and nervous system. This compound has been found to modulate the activity of certain neurotransmitters, including dopamine and norepinephrine, which are involved in a wide range of physiological processes such as mood regulation, attention, and movement.
Propiedades
IUPAC Name |
[4-(dimethylamino)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-14(2)12-7-5-11(6-8-12)13(16)15-9-3-4-10-15/h5-8H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAHFIICUHOQJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24817355 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{4-[(diethylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B5746107.png)


![N-(5-chloro-2-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5746125.png)
![N-(2-thienylmethyl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B5746158.png)

![2-[benzyl(2-chlorobenzyl)amino]ethanol](/img/structure/B5746175.png)
![2-chloro-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5746195.png)


![4-(4-methoxyphenyl)-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5746207.png)

![6-{[4-(dimethylamino)-6-(isobutylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5746216.png)